

# historical development of nickel etherate complexes in catalysis

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An In-Depth Technical Guide to the Historical Development of Nickel Etherate and Related "Naked Nickel" Complexes in Catalysis

## Abstract

The journey of nickel catalysis is a compelling narrative of serendipity, fundamental discovery, and rational design. From its early days as a "spirited horse" of catalysis—powerful yet unpredictable—to its current status as an indispensable tool for forging challenging chemical bonds, nickel has carved a unique niche distinct from its noble metal counterparts.<sup>[1]</sup> This guide traces the historical development of a pivotal class of nickel catalysts: the weakly-ligated Ni(0) olefin and etherate complexes. We will explore the genesis of the "naked nickel" concept, pioneered by Günther Wilke, which revolutionized the field by providing a source of highly reactive, coordinatively unsaturated nickel.<sup>[2][3]</sup> This principle underpins the remarkable catalytic activity of these complexes in transformations ranging from olefin oligomerization to the once-formidable challenge of cross-coupling aryl ethers through C–O bond cleavage. By examining the key discoveries, mechanistic evolution, and practical applications, this guide offers researchers and drug development professionals a comprehensive understanding of how these foundational complexes have shaped modern synthetic chemistry.

## The Dawn of Nickel Catalysis: From Hydrogenation to the "Nickel Effect"

The story of nickel in catalysis begins long before the development of discrete organometallic complexes. In 1897, Paul Sabatier demonstrated that freshly reduced nickel could efficiently catalyze the hydrogenation of ethylene to ethane, a discovery that would earn him a Nobel Prize in 1912 and establish nickel as a potent catalytic metal.<sup>[4]</sup> For decades, nickel's role was primarily in heterogeneous catalysis.

A paradigm shift occurred in the mid-20th century with the work of Karl Ziegler and Günther Wilke. While investigating ethylene oligomerization, they stumbled upon what they termed the "Nickel Effect": the accidental discovery that nickel contaminants catalyzed the dimerization of ethylene to 1-butene.<sup>[4]</sup> This observation was a critical turning point, shifting focus toward understanding and harnessing the power of soluble, homogeneous nickel species. It became clear that to control these powerful transformations, stable yet reactive nickel complexes were needed.<sup>[4]</sup>

## The "Naked Nickel" Revolution: The Genius of Wilke and Ni(COD)<sub>2</sub>

The true breakthrough in homogeneous nickel catalysis arrived in the 1960s from the laboratory of Günther Wilke at the Max-Planck-Institut für Kohlenforschung.<sup>[2]</sup> During mechanistic studies on the oligomerization of butadiene, Wilke and his team successfully isolated and characterized highly sensitive but remarkably useful Ni(0) complexes, most notably bis(1,5-cyclooctadiene)nickel(0), or Ni(COD)<sub>2</sub>.<sup>[2][5]</sup>

This 18-electron complex was revolutionary. The cyclooctadiene (COD) ligands, bound to the nickel center through their double bonds, were found to be highly labile. They could be easily displaced by a wide variety of other, more strongly coordinating ligands, such as phosphines, or by reactant molecules. Wilke coined the term "naked nickel" to describe this exceptional propensity to shed its olefinic ligands and generate a coordinatively unsaturated, highly reactive Ni(0) center.<sup>[2][3]</sup> This concept was a fundamental leap forward, providing chemists with a reliable and versatile entry point into catalytic cycles. Ni(COD)<sub>2</sub> remains, to this day, the "go-to" source of Ni(0) for exploring new catalytic reactivity.<sup>[2][6]</sup> The principle of using weakly

bound ligands to stabilize a reactive metal center is the conceptual foundation upon which nickel etherate complexes are built.

Caption: The "Naked Nickel" concept pioneered by Günther Wilke.

## Nickel Etherates in Action: Key Catalytic Applications

The lability of the ligands in  $\text{Ni}(\text{COD})_2$  and related etherate complexes makes them ideal precatalysts for a wide array of transformations. Their ability to readily provide a source of active  $\text{Ni}(0)$  has been instrumental in developing reactions that are difficult or impossible with other metals, like palladium.

### Olefin Oligomerization and Polymerization

The historical impetus for Wilke's work—olefin oligomerization—became one of the first major industrial applications of homogeneous nickel catalysis. The Shell Higher Olefin Process (SHOP), developed in the 1960s, utilizes nickel catalysts with chelating ligands (such as P-O ligands) to produce linear alpha-olefins from ethylene.[7] The process relies on a catalytic cycle involving ethylene coordination and insertion into a nickel-hydride or nickel-alkyl bond.[7] The unique properties of nickel, including a slower rate of  $\beta$ -hydride elimination compared to palladium, are advantageous in controlling chain growth and producing the desired oligomers.[5] This process is a testament to the fine-tuning of nickel's catalytic activity, which began with the fundamental discoveries of the "Nickel Effect".[4][7]

### Cross-Coupling Reactions: Activating the Unreactive

Perhaps the most significant impact of labile  $\text{Ni}(0)$  complexes has been in the field of cross-coupling. While palladium catalysis dominates many C-C bond formations, nickel exhibits unique reactivity that makes it the catalyst of choice for more challenging substrates.[5][8]

**Kumada-Corriu Coupling:** The first major transition-metal-catalyzed cross-coupling reactions were independently developed by Kumada and Corriu in 1972, using  $\text{Ni}(\text{II})$ -phosphine complexes to couple Grignard reagents with aryl and vinyl halides.[9] Later studies demonstrated that highly active  $\text{Ni}(0)$  species, often generated from labile precatalysts, are key intermediates in these transformations, particularly for reactions at low temperatures.[10]

Cleavage of C–O Bonds: A true renaissance in nickel catalysis began with its application to the activation of traditionally inert carbon-oxygen bonds in aryl ethers, esters, and pivalates.[4][11][12] These substrates are abundant, inexpensive, and stable, making them ideal coupling partners, but their C–O bonds are notoriously difficult to break. Palladium catalysts are generally ineffective for this task. As early as 1979, Wenkert demonstrated the potential of nickel to cleave these bonds, but it was not until the 2000s that this reactivity was broadly applied.[11]

The success of nickel lies in its fundamental electronic properties. Being more electropositive than palladium, nickel facilitates the crucial oxidative addition step into the strong C–O bond.[5] Labile precatalysts like Ni(COD)<sub>2</sub> or related Ni(0)-olefin and etherate complexes are essential for generating the electron-rich, low-valent nickel species required for this demanding activation.[13] This has opened up a vast area of synthesis, allowing for the late-stage functionalization of complex molecules where alkoxy groups can be used as directing groups and later converted into other functionalities.[11]

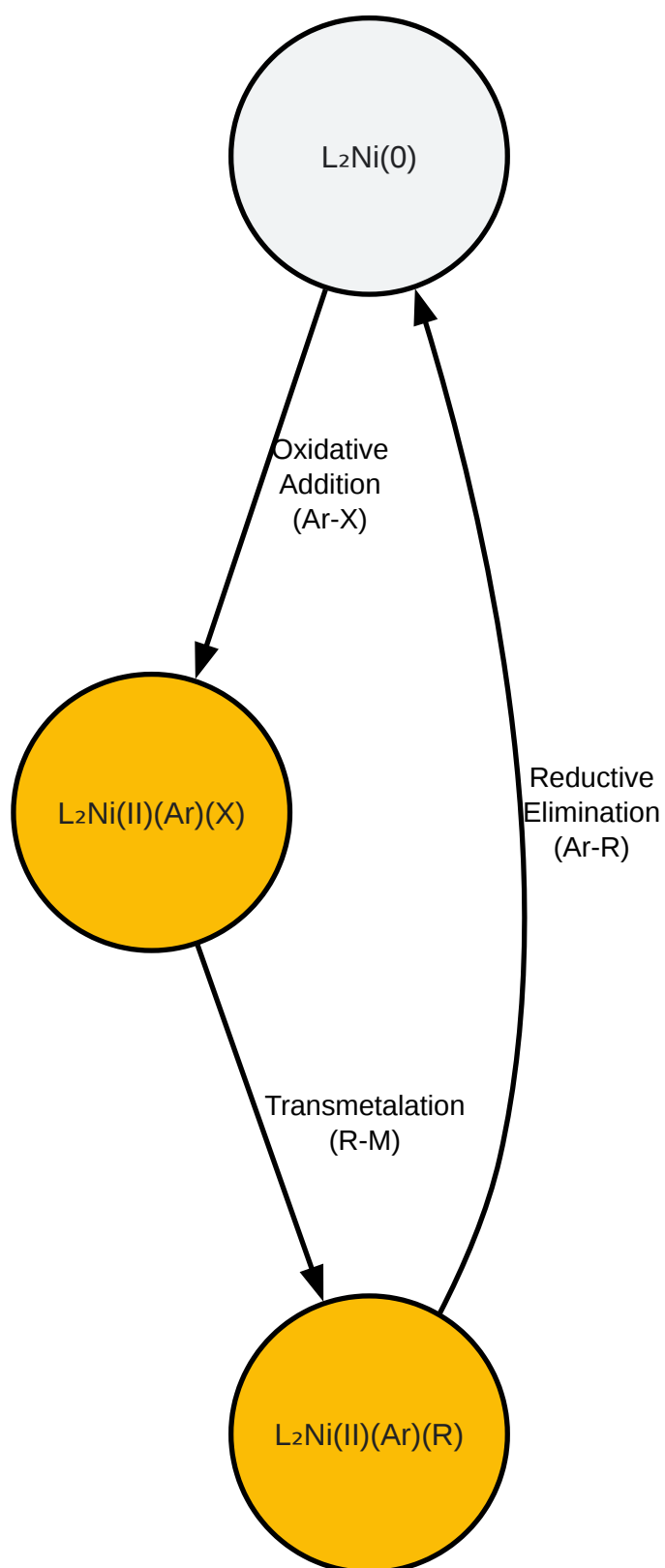
Catalyst System	Substrate	Nucleophile	Key Advantage
Ni(II)/phosphine	Aryl/Vinyl Halides	Grignard Reagents	Foundational cross-coupling methodology. [9]
Ni(0)/NHC Ligand	Aryl Ethers (Anisoles)	Organoboron Reagents	Enables Suzuki-type coupling of inert C-O bonds.[11]
Ni(0)/PCy <sub>3</sub>	Aryl Pivalates	Silylating Agents	Demonstrates cleavage of ester C-O bonds.[14][15]
Ni(COD) <sub>2</sub> /Ligand	Phenol Derivatives	Various Nucleophiles	General strategy for activating C-O bonds. [4][12]

Table 1: Representative Nickel-Catalyzed Cross-Coupling Reactions Involving C-O Bond Activation.

## Evolving Mechanistic Understanding

The initial view of nickel catalysis often mirrored the well-established Ni(0)/Ni(II) cycle common in palladium chemistry. However, extensive mechanistic studies have revealed a much richer and more complex landscape of reactivity.[\[16\]](#)[\[17\]](#)

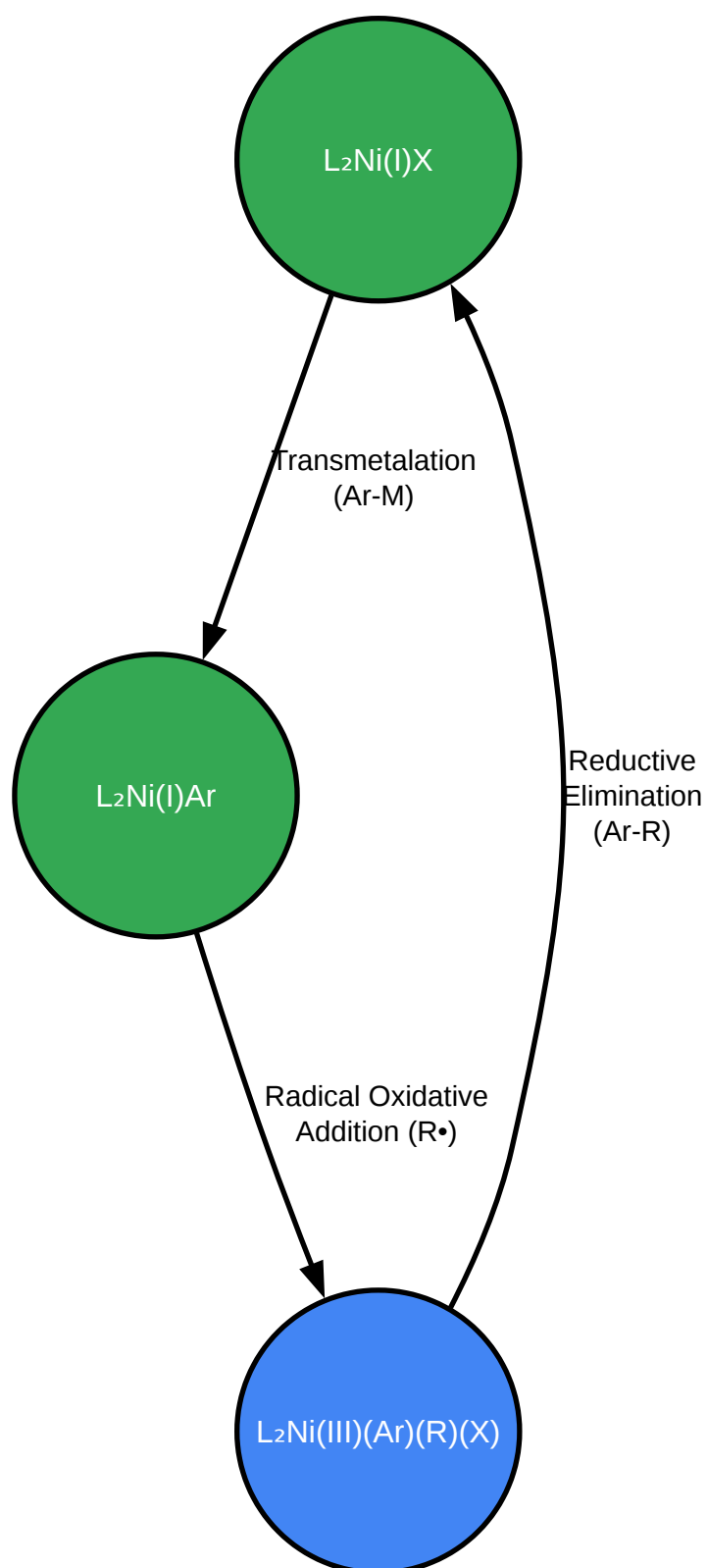
**The Ni(0)/Ni(II) Cycle:** This is the classic pathway for many cross-coupling reactions. The cycle begins with the oxidative addition of an electrophile (e.g., an aryl halide) to a Ni(0) species, forming a Ni(II) intermediate. This is followed by transmetalation with a nucleophile and concludes with reductive elimination to form the product and regenerate the Ni(0) catalyst.[\[4\]](#)



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Caption: Simplified Ni(0)/Ni(II) catalytic cycle for cross-coupling.

The Role of Odd Oxidation States (Ni(I)/Ni(III)): A key distinction of nickel is its ability to readily access odd oxidation states, particularly Ni(I) and Ni(III).[1][5] Many modern nickel-catalyzed reactions, especially those involving alkyl electrophiles or photoredox conditions, are now understood to proceed via Ni(I)/Ni(III) cycles.[18][19] These pathways often involve single-electron transfer (SET) steps and the formation of radical intermediates. This accessibility of radical pathways helps explain nickel's unique ability to suppress side reactions like  $\beta$ -hydride elimination and engage a broader range of electrophiles than palladium.[5][18]



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Caption: Illustrative Ni(I)/Ni(III) cycle involving a radical pathway.

## Modern Developments and Future Outlook

While foundational complexes like  $\text{Ni}(\text{COD})_2$  are exceptionally useful, their high sensitivity to air and moisture presents practical challenges.<sup>[6][20]</sup> This has driven a quest for more robust, air-stable  $\text{Ni}(0)$  precatalysts that retain the "naked nickel" reactivity.

Recent breakthroughs have come from the Cornella group and others, who have developed 16-electron  $\text{Ni}(0)$ -olefin complexes stabilized by electronically modified stilbene ligands, such as  $\text{Ni}(\text{Fstb})_3$  and  $\text{Ni}(\text{}^4\text{-tBuStb})_3$ .<sup>[2][3][20]</sup> These complexes are crystalline, bench-stable solids that can be handled in air for extended periods but function as excellent  $\text{Ni}(0)$  sources in a wide variety of catalytic transformations, representing a solution to a 60-year challenge.<sup>[3][20]</sup>

The future of this field lies in leveraging the deep mechanistic understanding gained over decades to design new catalysts for unprecedented transformations. The unique ability of nickel to operate through multiple oxidation states and engage in radical processes makes it a prime candidate for developing novel C-H functionalization reactions, asymmetric catalysis, and metallaphotoredox-catalyzed transformations that continue to push the boundaries of chemical synthesis.<sup>[19][21]</sup>

## Experimental Protocol: Ni-Catalyzed Suzuki-Miyaura Coupling of an Aryl Ether

The following protocol is a representative example of a modern, ligand-controlled nickel-catalyzed cross-coupling of an aryl ether, adapted from methodologies developed for activating C-O bonds.<sup>[11]</sup>

Reaction: Coupling of 4-methoxytoluene with phenylboronic acid.

Materials:

- Nickel Precatalyst:  $\text{Ni}(\text{COD})_2$  (Bis(1,5-cyclooctadiene)nickel(0))
- Ligand:  $\text{IPr}\cdot\text{HCl}$  (1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride)
- Base:  $\text{K}_3\text{PO}_4$  (Potassium phosphate, anhydrous)
- Substrates: 4-methoxytoluene, Phenylboronic acid

- Solvent: 1,4-Dioxane (anhydrous)

#### Procedure:

- **Glovebox Setup:** All manipulations should be performed under an inert atmosphere (e.g., in a nitrogen- or argon-filled glovebox) due to the air-sensitivity of Ni(COD)<sub>2</sub> and the active catalytic species.
- **Catalyst Preparation:** In a dry vial, combine Ni(COD)<sub>2</sub> (5.0 mol%), IPr•HCl (10 mol%), and K<sub>3</sub>PO<sub>4</sub> (2.0 equivalents). Note: The imidazolium salt is the precursor for the N-heterocyclic carbene (NHC) ligand, which is generated in situ by the base.
- **Addition of Reagents:** To the vial containing the catalyst mixture, add phenylboronic acid (1.5 equivalents) and 4-methoxytoluene (1.0 equivalent).
- **Solvent Addition:** Add anhydrous 1,4-dioxane to achieve the desired concentration (e.g., 0.1 M with respect to the limiting reagent).
- **Reaction:** Seal the vial tightly with a screw cap. Remove the vial from the glovebox and place it in a preheated oil bath or heating block at 100 °C.
- **Monitoring:** Stir the reaction mixture for 12-24 hours. The reaction progress can be monitored by taking aliquots (under inert atmosphere if necessary) and analyzing by GC-MS or TLC.
- **Workup:** After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- **Purification:** The crude product can be purified by flash column chromatography on silica gel to yield the desired biaryl product.

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